PIOGLITAZONE N-BETA-D-GLUCURONIDE

Beschreibung

Contextualizing Pioglitazone's Biotransformation Landscape

Pioglitazone (B448) undergoes extensive metabolism in the body, a process scientifically known as biotransformation. This intricate process converts the parent drug into various metabolites through different chemical reactions, primarily occurring in the liver. The study of these metabolic pathways is crucial for understanding the drug's journey through the body.

More recent and detailed investigations into pioglitazone's metabolism have unveiled novel pathways that expand this landscape. A significant discovery has been the direct conjugation of the parent pioglitazone molecule to form a glucuronide metabolite. Specifically, research has identified Pioglitazone N-beta-D-glucuronide , a compound formed through N-glucuronidation of the thiazolidinedione ring of pioglitazone. nih.govresearchgate.net This finding introduced a new branch to the established metabolic map of pioglitazone.

| Metabolic Pathway | Enzymes Involved | Resulting Products |

| Phase I Metabolism | Cytochrome P450 (CYP2C8, CYP3A4) | Hydroxylated and oxidized metabolites (e.g., M-II, M-III, M-IV) |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Glucuronide and sulfate (B86663) conjugates of Phase I metabolites |

| Novel Pathway | UDP-glucuronosyltransferases (UGTs) | This compound (direct conjugation) |

Significance of Metabolite Identification and Characterization in Xenobiotic Disposition Studies

The identification and characterization of metabolites are fundamental aspects of xenobiotic disposition studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of foreign compounds like drugs. Understanding the complete metabolic fate of a xenobiotic is essential for several scientific reasons.

Secondly, the metabolic profile of a drug can influence its safety. Some metabolites can be reactive and may lead to toxicity. youtube.com Therefore, identifying all significant metabolites is a key step in assessing the potential risks associated with a drug. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is generally a detoxification pathway that facilitates the elimination of substances from the body by making them more water-soluble. nih.govwikipedia.org The formation of a glucuronide conjugate like this compound is a clear example of this detoxification process.

Finally, a complete picture of a drug's metabolic pathways, including all major and minor routes, is vital for predicting potential drug-drug interactions. If multiple drugs are metabolized by the same enzyme, they can compete, leading to altered plasma concentrations and potentially affecting efficacy or safety. youtube.com The discovery of new metabolic pathways, such as the N-glucuronidation of pioglitazone, provides a more complete set of information for researchers to assess these possibilities.

The ongoing research into drug metabolism, exemplified by the identification of this compound, underscores the importance of continuous scientific inquiry to refine our understanding of how xenobiotics are processed in biological systems.

Structure

3D Structure

Eigenschaften

IUPAC Name |

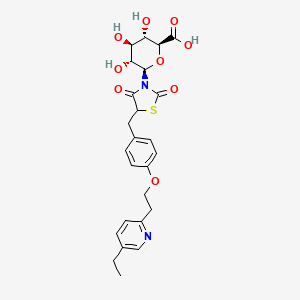

(2S,3S,4S,5R,6R)-6-[5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBSAEQQNCGUFV-ABCFDMLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858315 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296832-75-1 |

Source

|

| Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-3-beta-D-glucopyranuronosyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Pioglitazone N Beta D Glucuronide Formation

Discovery and Structural Characterization of N-beta-D-Glucuronide Metabolites (e.g., M7, M2)

The identification of N-beta-D-glucuronide metabolites of pioglitazone (B448) resulted from in-vitro studies using freshly isolated hepatocytes from humans, rats, and monkeys. nih.govresearchgate.net Through high-performance liquid chromatography (HPLC) analysis of incubations with [¹⁴C]pioglitazone, researchers identified thirteen distinct metabolites, designated M1 through M13, in human and monkey hepatocytes. nih.gov

The structures of these metabolites were elucidated using advanced analytical techniques, primarily liquid chromatography/tandem mass spectrometry (LC/MS/MS) with electrospray ionization. nih.govresearchgate.net Among the novel metabolites identified were Pioglitazone N-beta-D-glucuronide, also known as M7, and a thiazolidinedione ring-opened N-glucuronide, designated as M2. nih.gov

M7 (this compound): This metabolite is formed by the direct conjugation of glucuronic acid to a nitrogen atom on the thiazolidinedione ring of the parent pioglitazone molecule. nih.govresearchgate.net

M2 (Thiazolidinedione ring-opened N-glucuronide): This metabolite is a subsequent product formed from the hydrolysis of M7. nih.govresearchgate.net

The table below summarizes the key novel metabolites of pioglitazone discovered in these studies.

| Metabolite | Chemical Name | Description |

| M1 | Thiazolidinedione ring-opened methyl sulfoxide (B87167) amide | A product of the ring-opening pathway. nih.govresearchgate.net |

| M2 | Thiazolidinedione ring-opened N-glucuronide | Formed from the hydrolysis of the M7 metabolite. nih.govresearchgate.net |

| M3 | Thiazolidinedione ring-opened methyl sulfone amide | A further oxidation product in the ring-opening pathway. nih.govresearchgate.net |

| M7 | This compound | The direct N-glucuronide conjugate of pioglitazone. nih.govresearchgate.net |

| M8 | Thiazolidinedione ring-opened methylmercapto amide | An intermediate in the ring-opening pathway. nih.govresearchgate.net |

| M11 | Thiazolidinedione ring-opened methylmercapto carboxylic acid | A product of the ring-opening pathway involving M7 and M2. nih.govresearchgate.net |

Enzymatic Pathways of N-Glucuronidation of the Thiazolidinedione Ring

The formation of this compound (M7) is an example of N-glucuronidation, a Phase II metabolic reaction. nih.govcreative-bioarray.com This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov UGTs are membrane-bound enzymes, primarily located in the endoplasmic reticulum of cells in the liver and other tissues, that play a crucial role in the metabolism and detoxification of a wide variety of compounds. youtube.comsolvobiotech.com

The enzymatic reaction involves the transfer of a glucuronic acid moiety from the activated cofactor, UDP-glucuronic acid (UDPGA), to an acceptor functional group on the substrate molecule. nih.govsolvobiotech.com In the case of pioglitazone, the UGT enzyme catalyzes the covalent linkage of glucuronic acid to one of the nitrogen atoms within the thiazolidinedione ring structure. nih.govresearchgate.net This conjugation increases the polarity and water solubility of the pioglitazone molecule, which generally facilitates its excretion from the body. creative-bioarray.comnih.gov While pioglitazone is also metabolized by cytochrome P450 (CYP) enzymes like CYP2C8 and CYP3A4, the N-glucuronidation pathway represents a distinct and significant route of its biotransformation. nih.govyoutube.com

Sequential Ring-Opening Metabolic Pathways Involving Pioglitazone Glucuronides

Research has identified novel metabolic pathways for pioglitazone that begin with N-glucuronidation and are followed by a series of sequential reactions, including the opening of the thiazolidinedione ring. nih.govresearchgate.net One of these proposed pathways is initiated by the formation of M7 (this compound). nih.gov

This M7 metabolite then undergoes hydrolysis, leading to the formation of M2, the ring-opened N-glucuronide. nih.govresearchgate.net This step signifies a critical structural change where the thiazolidinedione ring is cleaved. The pathway can proceed further with the methylation of the mercapto group of the resulting ring-opened mercapto carboxylic acid to form another metabolite, M11. nih.gov

A second, parallel novel pathway has also been proposed. This sequence involves the methylation of the mercapto group of a thiazolidinedione ring-opened mercapto amide to form M8. nih.gov This is followed by a series of oxidation steps, where M8 is oxidized to form M1 (thiazolidinedione ring-opened methyl sulfoxide amide), which is then further oxidized to create M3 (thiazolidinedione ring-opened methyl sulfone amide). nih.govresearchgate.net These findings indicate that the metabolism of pioglitazone is more complex than previously understood, involving intricate sequential pathways that alter the core structure of the molecule. nih.gov

Enzymatic Basis of Pioglitazone N Beta D Glucuronide Formation

Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in N-Glucuronidation

The conjugation of glucuronic acid to a substrate is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. In the case of pioglitazone (B448), a novel metabolic pathway involves the direct N-glucuronidation of the nitrogen atom within the thiazolidinedione ring. researchgate.net This reaction results in the formation of the metabolite M7, chemically identified as PIOGLITAZONE N-BETA-D-GLUCURONIDE. researchgate.net

This metabolic route has been identified in in vitro studies using human hepatocytes. researchgate.net While the formation of this N-glucuronide is confirmed as a metabolic pathway for pioglitazone, the specific human UGT isoenzyme or isoenzymes responsible for catalyzing this reaction have not been definitively identified in the reviewed scientific literature. The process of N-glucuronidation can exhibit significant differences across various species, highlighting the complexity of pinpointing the precise enzymes involved in human metabolism. otago.ac.nz

Contribution of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A4, CYP1A1) to Primary Metabolism Preceding Glucuronidation

Before glucuronidation of either the parent compound or its metabolites can occur, pioglitazone undergoes extensive Phase I metabolism, primarily driven by the Cytochrome P450 (CYP) system. This primary metabolism involves hydroxylation and oxidation of the pioglitazone molecule, creating active metabolites that are also substrates for subsequent conjugation reactions.

The most significant enzyme in the primary metabolism of pioglitazone is CYP2C8. nih.govuzh.chnih.gov It plays a major role in the conversion of pioglitazone to its main active metabolites, M-IV (a hydroxy derivative) and M-III (a keto derivative). researchgate.net CYP3A4 also contributes to pioglitazone metabolism, although its role is considered to be of a lesser extent compared to CYP2C8. nih.govresearchgate.net One in vitro study noted that while recombinant CYP2C8 markedly metabolized pioglitazone, CYP3A4 also had a significant effect. nih.gov However, a separate kinetic study found that CYP3A4, along with several other CYP enzymes, did not form quantifiable amounts of the M-IV metabolite. nih.govuzh.ch

Further research has identified other CYP enzymes that contribute to the formation of the M-IV metabolite in vitro. Notably, CYP1A2 and CYP2D6 were found to be major enzymes involved in this conversion, alongside CYP2C8. nih.govuzh.ch In contrast, the enzyme CYP1A1 was not found to be involved in the formation of M-IV. nih.govuzh.ch

Kinetic Characterization and Substrate Specificity of Enzymes Mediating Glucuronide Formation

The efficiency and rate of pioglitazone metabolism are defined by the kinetic parameters of the involved enzymes. Detailed kinetic studies have been performed on the CYP-mediated pathways but remain uncharacterized for the UGT-mediated N-glucuronidation pathway due to the unidentified specific UGT isoform.

For the primary metabolic pathway, the formation of the M-IV metabolite in pooled human liver microsomes follows Michaelis-Menten kinetics. The average kinetic constants have been determined as follows:

Kₘ (Michaelis constant): 67 ± 25 µM researchgate.net

Vₘₐₓ (Maximum reaction velocity): 190 ± 121 pmol/min/mg protein researchgate.net

The intrinsic clearance (CLᵢₙₜ), a measure of the catalytic efficiency of an enzyme, for the formation of M-IV has been characterized for several recombinant CYP enzymes. These findings highlight the substrate specificity and relative contribution of each enzyme to pioglitazone's primary metabolism.

| Enzyme | Mean Intrinsic Clearance (pmol M-IV/min/nmol CYP/µM pioglitazone) |

|---|---|

| CYP2C8 | 58 |

| CYP1A2 | 58 |

| CYP2D61 | 53 |

| CYP2C191 | 40 |

| CYP2C9*2 | 34 |

Impact of Endogenous and Exogenous Factors on Glucuronidation Enzyme Activity

The enzymatic processes responsible for pioglitazone metabolism are susceptible to modulation by various internal and external factors. These factors can alter the rate of metabolism, potentially affecting the compound's efficacy and disposition.

Exogenous Factors: Co-administration of other drugs can significantly inhibit the activity of CYP enzymes. For CYP2C8, the primary enzyme in pioglitazone metabolism, several potent inhibitors have been identified. These substances can decrease the rate of pioglitazone's primary metabolism, leading to higher plasma concentrations of the parent drug.

| Inhibitor | IC₅₀ for Pioglitazone Elimination (µM) | IC₅₀ for M-IV Formation (µM) |

|---|---|---|

| Montelukast | 0.51 | 0.18 |

| Zafirlukast | 1.0 | 0.78 |

| Trimethoprim | 99 | 71 |

| Gemfibrozil | 98 | 59 |

Conversely, pioglitazone itself does not appear to be a strong inducer of CYP3A4 activity in vivo, suggesting it is unlikely to significantly alter the metabolism of other drugs that are substrates of this enzyme. nih.gov

Endogenous Factors: Genetic variability within the patient population is a critical endogenous factor affecting drug metabolism. Polymorphisms in the genes encoding for CYP enzymes can lead to altered enzyme activity. For pioglitazone, the genetic variant CYP2C83 has been a subject of study. In vitro experiments using human liver microsomes with the CYP2C83/3 genotype showed a statistically significant higher intrinsic clearance of pioglitazone compared to microsomes with the wild-type CYP2C81/1 genotype. nih.govuzh.ch This suggests that individuals carrying the CYP2C83 variant may metabolize pioglitazone more rapidly.

For the N-glucuronidation pathway, while specific factors have not been described for pioglitazone, UGT enzyme activity in general is known to be influenced by genetic polymorphisms, as well as induction and inhibition by various compounds. Without the identification of the specific UGT isoform, these factors cannot be directly attributed to the formation of this compound.

Analytical Methodologies for Pioglitazone N Beta D Glucuronide Research

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of Pioglitazone (B448) N-beta-D-glucuronide from its parent compound and other metabolites within complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pioglitazone and its metabolites. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is frequently utilized, employing a non-polar stationary phase (like a C18 column) and a polar mobile phase. jocpr.comijstr.org Isocratic separation, where the mobile phase composition remains constant, has been successfully applied. jocpr.com For instance, a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile (B52724), and glacial acetic acid (50:50:1 v/v) has been used with UV detection at 269 nm. jocpr.com The selection of the mobile phase is critical; mixtures of methanol, acetonitrile, and phosphate (B84403) buffers are common. nih.gov The flow rate is typically maintained around 0.7 to 1.2 ml/min. nih.govjocpr.com UV detection is a common method for quantification, with wavelengths set at 225 nm, 268 nm, or 269 nm depending on the specific method. nih.govresearchgate.netresearchgate.net The retention time for pioglitazone can vary, with one method reporting it at approximately 10 minutes. jocpr.com In studies involving enzymatic hydrolysis with β-glucuronidase to quantify glucuronide conjugates, HPLC with UV detection is employed to measure the released parent drug and other metabolites. nih.gov

Table 1: Example HPLC Parameters for Pioglitazone Analysis

| Parameter | Value |

| Column | Intersil ODS C18 (150 mm × 4.6 mm, 5µm) jocpr.com |

| Mobile Phase | Ammonium acetate buffer: Acetonitrile: Glacial acetic acid (50:50:1 v/v) jocpr.com |

| Flow Rate | 0.7 ml/min jocpr.com |

| Detection | UV at 269 nm jocpr.com |

| Retention Time (Pioglitazone) | ~10 min jocpr.com |

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of pioglitazone and its metabolites, including the N-beta-D-glucuronide, in biological fluids. nih.govresearchgate.net LC-MS methods have been developed for the simultaneous determination of pioglitazone and its metabolites in human plasma. researchgate.net These methods often utilize a C18 column for chromatographic separation. researchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for the quantitative determination of pioglitazone and its metabolites in biological matrices. nih.govnih.gov This method involves the separation of analytes by liquid chromatography followed by detection using a tandem mass spectrometer. nih.gov The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode. nih.gov

For analysis, specific ion transitions are monitored in what is known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. For instance, the transition for pioglitazone is often m/z 357.1 > 134.0. nih.govfrancelab.com.ar Deuterated internal standards are frequently used to ensure accuracy and precision. nih.gov Chromatographic separation is often achieved using a C18 column with gradient elution. nih.govfrancelab.com.ar The run time for an LC-MS/MS analysis can be very short, for example, 2.5 minutes per injection. nih.gov This rapid and robust method has been successfully applied to clinical studies for sample analysis. nih.govnih.gov

Spectrometric Detection and Structural Elucidation of N-beta-D-Glucuronide

The structural identification of pioglitazone metabolites, including Pioglitazone N-beta-D-glucuronide (M7), relies heavily on mass spectrometry. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization is a key technique for elucidating the structures of these metabolites. nih.gov

In a study investigating the metabolism of pioglitazone in hepatocytes, a novel metabolite, the thiazolidinedione ring N-glucuronide (M7), was identified. nih.gov This finding points to a metabolic pathway involving N-glucuronidation of the thiazolidinedione ring of pioglitazone. nih.gov The fragmentation patterns observed in the MS/MS spectra are crucial for confirming the structure of the glucuronide conjugate. researchgate.net For instance, the dissociation of the O-alkyl chain is a common fragmentation pathway for pioglitazone and its metabolites. researchgate.net The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the structural confirmation of impurities and metabolites. nih.gov

Quantitative Analysis in Biological Research Matrices

The quantification of this compound and other pioglitazone metabolites in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies. nih.govrsc.org LC-MS/MS is a preferred method for this purpose due to its high sensitivity and selectivity. nih.govrsc.org

Sample preparation is a critical step to remove interferences from the biological matrix. nih.gov Common techniques include protein precipitation with acetonitrile and liquid-liquid extraction. nih.govnih.gov Solid-phase extraction (SPE) is another effective method for cleaning up samples before analysis. nih.gov For the analysis of glucuronide conjugates, enzymatic hydrolysis using β-glucuronidase is often performed to cleave the glucuronide moiety, allowing for the quantification of the aglycone. nih.gov

The detection limits for these analytical methods are typically in the low nanogram per milliliter (ng/mL) range. For example, an LC-MS/MS method for pioglitazone and its active metabolites in human plasma reported a linear range of 10-1800 ng/mL for all analytes. nih.govfrancelab.com.ar Another LC-MS/MS method for pioglitazone in rat plasma had a validated linearity range of 1–500 ng mL−1. rsc.org

Method Validation Principles for Research Applications (e.g., Linearity, Precision, Accuracy)

To ensure the reliability and reproducibility of analytical data, methods used for the quantification of this compound must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.netijpsjournal.com Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. The method should demonstrate linearity over a defined concentration range. researchgate.netijpsjournal.com For pioglitazone, linear ranges have been established, for example, from 10-50 µg/ml in an HPLC-UV method and 80-320 μg/ml in another. researchgate.netresearchgate.net The correlation coefficient (r²) is expected to be close to 0.999. researchgate.net

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). ijpsjournal.com Precision is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision). nih.gov For a validated method, the %RSD should be within acceptable limits, often less than 15%. francelab.com.arnih.gov

Accuracy: This determines the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ijpsjournal.comnih.gov The recovery should be within a specified range, typically 85-115%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsjournal.com For an HPLC-UV method for pioglitazone, the LOD and LOQ were reported as 3.78 µg/mL and 11.47 µg/mL, respectively. ijpsjournal.com

Table 2: Summary of Method Validation Parameters for Pioglitazone Analysis

| Validation Parameter | Typical Acceptance Criteria/Reported Values |

| Linearity (r²) | ≥ 0.999 researchgate.net |

| Precision (%RSD) | < 15% francelab.com.arnih.gov |

| Accuracy (% Recovery) | 85-115% nih.gov |

| LOD/LOQ | Method-dependent, e.g., 3.78/11.47 µg/mL (HPLC-UV) ijpsjournal.com |

In Vitro Studies on Pioglitazone N Beta D Glucuronide Formation and Disposition

Utilization of Hepatocyte Models for Metabolic Profiling

Freshly isolated hepatocytes from humans, monkeys, and rats have been instrumental in profiling the metabolism of pioglitazone (B448). researchgate.net In these in vitro systems, thirteen distinct metabolites (designated M1 through M13) were identified in human and monkey hepatocytes. researchgate.net Notably, rat hepatocytes produced a similar but not identical set of metabolites, lacking M4, M8, and M12. researchgate.net Among the identified metabolites, M7 was characterized as the thiazolidinedione ring N-glucuronide of pioglitazone, which is PIOGLITAZONE N-BETA-D-GLUCURONIDE. researchgate.net Further analysis proposed that M7 can be hydrolyzed to form another metabolite, M2. researchgate.net These findings from hepatocyte models underscore the importance of this N-glucuronidation pathway in the metabolism of pioglitazone. researchgate.net

The use of hepatocyte models allows for a comprehensive view of metabolic pathways within an intact cellular system, closely mimicking the in vivo environment of the liver. This approach has been crucial in identifying novel metabolic routes for pioglitazone, including the direct conjugation of the thiazolidinedione ring. researchgate.net

Investigation in Subcellular Fractions (e.g., Microsomes) and Recombinant Enzyme Systems

To pinpoint the specific enzymes responsible for the formation of this compound, researchers have turned to subcellular fractions, such as liver microsomes, and recombinant enzyme systems. Liver microsomes contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation reactions. aalto.fi

Studies utilizing human liver microsomes have demonstrated the formation of various pioglitazone metabolites. nih.govresearchgate.net While much of the research on pioglitazone metabolism in microsomes has focused on oxidative pathways mediated by cytochrome P450 (CYP) enzymes like CYP2C8 and CYP3A4, the role of UGTs in forming glucuronide conjugates is also significant. nih.gov

Recombinant UGT enzymes, which are individual UGT isoforms expressed in cell lines, have been pivotal in identifying the specific enzymes that catalyze the glucuronidation of various compounds. nih.gov For the related thiazolidinedione, troglitazone (B1681588), studies with a panel of recombinant UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) revealed that multiple isoforms can contribute to its glucuronidation. nih.gov Specifically, UGT1A8 and UGT1A10, found in extrahepatic tissues, and UGT1A1 and UGT1A9, present in the liver, showed high activity. nih.gov These findings suggest that similar UGT isoforms are likely involved in the N-glucuronidation of pioglitazone. Further investigations using recombinant UGTs are essential to definitively identify the primary enzymes responsible for the formation of this compound.

Comparative In Vitro Metabolism Across Species

Comparative in vitro metabolism studies are vital for determining the relevance of animal models in predicting human drug metabolism and toxicity. europa.eu As mentioned earlier, metabolic profiling in hepatocytes revealed species-dependent differences in pioglitazone metabolism between humans, monkeys, and rats. researchgate.net While human and monkey hepatocytes produced an identical set of thirteen metabolites, including this compound (M7), rat hepatocytes did not form metabolites M4, M8, and M12. researchgate.net

This highlights a key difference in the metabolic pathways of pioglitazone across these species. The absence of certain metabolites in rats suggests that the rat may not be a fully representative model for all aspects of human pioglitazone metabolism. Such species-specific variations in drug metabolism are common and can be attributed to differences in the expression and activity of drug-metabolizing enzymes, including UGTs. researchgate.net

The following table summarizes the detection of pioglitazone metabolites in hepatocytes from different species:

| Metabolite | Human Hepatocytes | Monkey Hepatocytes | Rat Hepatocytes |

| M1 | Detected | Detected | Detected |

| M2 | Detected | Detected | Detected |

| M3 | Detected | Detected | Detected |

| M4 | Detected | Detected | Not Detected |

| M5 | Detected | Detected | Detected |

| M6 | Detected | Detected | Detected |

| M7 (this compound) | Detected | Detected | Detected |

| M8 | Detected | Detected | Not Detected |

| M9 | Detected | Detected | Detected |

| M10 | Detected | Detected | Detected |

| M11 | Detected | Detected | Detected |

| M12 | Detected | Detected | Not Detected |

| M13 | Detected | Detected | Detected |

Elucidating Glucuronidation Kinetics in Isolated Biological Systems

For the related compound troglitazone, kinetic analyses in human liver microsomes and recombinant UGT1A1 and UGT1A10 have been conducted. nih.gov In human liver microsomes, the Km for troglitazone glucuronidation was 13.5 +/- 2.0 µM and the Vmax was 34.8 +/- 1.2 pmol/min/mg protein. nih.gov Recombinant UGT1A1 exhibited a Km of 58.3 +/- 29.2 µM and a Vmax of 12.3 +/- 2.5 pmol/min/mg protein, while recombinant UGT1A10 showed a Km of 11.1 +/- 5.8 µM and a Vmax of 33.6 +/- 3.7 pmol/min/mg protein. nih.gov

The following table presents the kinetic parameters for troglitazone glucuronidation in different in vitro systems:

| In Vitro System | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | 13.5 +/- 2.0 | 34.8 +/- 1.2 |

| Recombinant UGT1A1 | 58.3 +/- 29.2 | 12.3 +/- 2.5 |

| Recombinant UGT1A10 | 11.1 +/- 5.8 | 33.6 +/- 3.7 |

While these data are for troglitazone, they provide a valuable framework for designing and interpreting kinetic studies for this compound. Similar investigations are necessary to fully characterize the kinetics of pioglitazone N-glucuronidation and to understand the inter-individual variability in this metabolic pathway, which can be influenced by genetic polymorphisms in UGT enzymes. nih.gov

Preclinical in Vivo Disposition of Pioglitazone N Beta D Glucuronide

Absorption and Distribution Patterns in Animal Models

Following oral administration of pioglitazone (B448) in preclinical species, the parent drug is well absorbed. While specific studies focusing solely on the absorption of pre-formed Pioglitazone N-beta-D-glucuronide are limited, its formation is a result of the metabolism of pioglitazone. In vitro studies using hepatocytes from rats, monkeys, and humans have demonstrated the formation of this compound, identified as metabolite M7. This indicates that upon absorption and first-pass metabolism in the liver, pioglitazone is converted to its N-glucuronide conjugate.

A study investigating the disposition and metabolism of radiolabeled pioglitazone in male rats provided evidence for the presence of a glucuronic acid conjugate (M7) in plasma, although most of the radioactivity in plasma up to 8 hours after dosing was attributed to the parent drug nih.gov. This suggests that while this compound is formed, its plasma concentrations may be lower than the parent compound in this preclinical model.

Table 1: General Distribution of Pioglitazone and its Metabolites in Rats

| Tissue | Relative Concentration of Radioactivity |

|---|---|

| Liver | High |

| Plasma | High |

| Kidney | High |

| Other Tissues | Widely Distributed |

This table provides a qualitative summary of the distribution of total radioactivity following administration of radiolabeled pioglitazone in rats, which includes the parent drug and all of its metabolites.

Elimination and Excretion Routes of Glucuronide Metabolites in Preclinical Species

The elimination and excretion of this compound are significant routes for the clearance of pioglitazone from the body in preclinical models. Studies in bile duct-cannulated rats have been instrumental in defining the primary excretion pathways.

Following oral administration of radiolabeled pioglitazone to rats, a substantial portion of the administered dose is recovered in the bile and urine. Research has shown that within 72 hours, approximately 36% of the oral dose is excreted in the bile and 15% is recovered in the urine nih.gov. A significant finding from this research was the identification of a glucuronic acid conjugate, M7 (this compound), in both bile and urine, with a similar metabolic pattern in both excretion routes nih.gov. This indicates that both biliary and renal excretion are important pathways for the elimination of this glucuronide metabolite in rats. The higher percentage of the dose recovered in the bile suggests that biliary excretion is the predominant route of elimination for pioglitazone and its metabolites in this species.

The formation of glucuronide conjugates, such as this compound, is a common metabolic pathway that facilitates the excretion of drugs by increasing their water solubility. The resulting hydrophilic nature of the glucuronide metabolite aids in its transport into bile and urine for elimination from the body.

Table 2: Excretion of Radiolabeled Pioglitazone and its Metabolites in Bile Duct-Cannulated Rats (as % of Oral Dose)

| Excretion Route | Percentage of Dose Recovered (within 72 hours) |

|---|---|

| Bile | 36% |

| Urine | 15% |

This table summarizes the quantitative excretion of total radioactivity following a single oral dose of radiolabeled pioglitazone in rats, highlighting the importance of both biliary and urinary routes.

Tissue-Specific Presence and Fate of Pioglitazone Glucuronides in Preclinical Models

The tissue-specific presence of this compound is intrinsically linked to the sites of its formation and elimination. The liver is the primary site of drug metabolism, including glucuronidation. In vitro studies using rat hepatocytes have confirmed the formation of this compound (M7) nih.gov. This strongly suggests a significant presence of this metabolite within the liver following pioglitazone administration.

The fate of the glucuronide metabolite within the liver is primarily directed towards excretion into the bile. This is supported by the substantial recovery of the glucuronide conjugate in the bile of cannulated rats nih.gov. Once in the bile, it is transported to the gastrointestinal tract for elimination in the feces.

The kidneys also play a role in the disposition of this compound. Its detection in the urine indicates that it is filtered from the blood by the kidneys and excreted nih.gov. The presence of the glucuronide in the plasma, as suggested by its detection in early plasma samples in rats, facilitates its transport to the kidneys for renal clearance nih.gov.

While specific quantitative data on the concentration of this compound in various tissues is not extensively available, its presence can be inferred in tissues with high metabolic activity and those involved in excretion.

Influence of Genetic and Environmental Factors on Glucuronide Disposition in Preclinical Research

The disposition of drugs and their metabolites can be significantly influenced by both genetic and environmental factors. In the context of this compound, these factors can affect the enzymes responsible for its formation and the transporters involved in its elimination.

Genetic Factors:

The formation of glucuronide conjugates is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Genetic polymorphisms in UGT genes can lead to inter-individual and inter-species differences in the rate and extent of glucuronidation. While specific studies on the influence of UGT polymorphisms on this compound disposition in preclinical models are not widely reported, it is a well-established principle in pharmacology that variations in UGT activity can alter drug metabolism. Different strains of rats, for example, are known to have varying levels of UGT expression and activity, which could potentially lead to differences in the formation and subsequent disposition of this compound.

Environmental Factors:

Environmental factors, including co-administered drugs or dietary components, can also influence the disposition of glucuronide metabolites. Certain compounds can act as inducers or inhibitors of UGT enzymes. Induction would lead to an increased rate of glucuronidation, potentially resulting in higher levels of the glucuronide metabolite and faster clearance of the parent drug. Conversely, inhibition of UGTs could decrease the formation of the glucuronide, leading to higher levels of the parent drug and altered elimination pathways. To date, specific preclinical studies detailing the impact of environmental factors on the disposition of this compound are scarce.

Further research is needed to fully characterize the influence of specific genetic polymorphisms and environmental exposures on the preclinical in vivo disposition of this compound. Such studies would provide a more complete understanding of the variability in the metabolic fate of pioglitazone.

Biological Significance and Research Implications of Pioglitazone N Beta D Glucuronide

Contribution of N-Glucuronide to the Overall Pioglitazone (B448) Metabolite Profile

The metabolism of pioglitazone is complex, involving several enzymatic pathways. While hydroxylation and oxidation have long been recognized as the primary routes of biotransformation for pioglitazone, more recent research has identified N-glucuronidation as a notable metabolic pathway.

In vitro studies using human hepatocytes have been instrumental in elucidating the metabolic map of pioglitazone. These studies have revealed the formation of at least 13 different metabolites. nih.gov Among these, PIOGLITAZONE N-BETA-D-GLUCURONIDE, designated as M7, is formed through the direct conjugation of glucuronic acid to the nitrogen atom within the thiazolidinedione ring of the parent pioglitazone molecule. nih.gov

This N-glucuronidation represents a distinct pathway from the more predominant oxidative metabolism mediated by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4. researchgate.net The formation of M7 is part of a novel metabolic sequence that also involves the subsequent hydrolysis of the N-glucuronide to another metabolite, M2 (thiazolidinedione ring-opened N-glucuronide), and further downstream products. nih.gov

While the existence of this compound is clearly established, its quantitative contribution to the total pool of pioglitazone metabolites in humans is not as extensively documented as that of the major oxidative metabolites, such as M-III and M-IV, which are known to be pharmacologically active. researchgate.net The primary metabolites resulting from hydroxylation and oxidation are found in significant concentrations in human serum. researchgate.net The N-glucuronide, however, is considered part of a more recently characterized and potentially less prominent metabolic route.

Table 1: Key Metabolic Pathways of Pioglitazone

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites (Examples) |

|---|---|---|

| Hydroxylation & Oxidation | Cytochrome P450 (CYP2C8, CYP3A4) | M-II, M-III, M-IV (active metabolites) |

| N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | this compound (M7) |

Role of N-Glucuronidation in Pioglitazone Detoxification and Elimination Pathways

Glucuronidation is a critical Phase II metabolic reaction that plays a central role in the detoxification and elimination of a wide array of drugs and other foreign compounds (xenobiotics). researchgate.net The process involves the enzymatic addition of a glucuronic acid moiety to a substrate, which significantly increases its water solubility and molecular weight. nih.gov This transformation facilitates the excretion of the substance from the body, primarily via urine or bile. nih.gov

The formation of this compound is consistent with this established detoxification mechanism. By converting the relatively lipophilic pioglitazone into a more hydrophilic glucuronide conjugate, the body can more readily eliminate the compound. This process generally leads to a reduction in the biological activity of the parent drug.

The N-glucuronidation pathway provides an alternative route for the clearance of pioglitazone, complementing the primary oxidative pathways. The presence of multiple metabolic routes is a common feature of drug metabolism and serves as a robust system for detoxification, ensuring that the body can efficiently clear the compound even if one pathway is saturated or inhibited.

The elimination of pioglitazone and its metabolites occurs through both renal and fecal routes, with a significant portion being excreted in the bile. researchgate.net The increased polarity of the N-glucuronide metabolite makes it a suitable candidate for biliary excretion.

Table 2: Properties and Role of this compound

| Characteristic | Description | Implication for Detoxification/Elimination |

|---|---|---|

| Metabolic Reaction | Phase II Conjugation (N-Glucuronidation) | Addition of a large, polar glucuronic acid group. |

| Solubility | Increased water solubility compared to parent pioglitazone. | Facilitates excretion in aqueous media like urine and bile. |

| Biological Activity | Generally considered to be pharmacologically inactive. | Contributes to the termination of the drug's action. |

| Excretion Pathway | Likely excreted via urine and/or bile. | Provides an efficient route for removal from the body. |

Future Research Directions in Pioglitazone N Beta D Glucuronide Investigation

Application of Advanced Spectrometric Techniques for Comprehensive Metabolite Identification

The comprehensive identification of all metabolites of a drug candidate, including PIOGLITAZONE (B448) N-BETA-D-GLUCURONIDE, is a critical step in drug development. Future research will increasingly rely on the application of advanced spectrometric techniques to achieve a more complete picture of the metabolic fate of pioglitazone.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for these investigations. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers provide exceptional mass accuracy, often below 2 ppm, which allows for the confident determination of the elemental composition of metabolites. sciex.com For instance, a study using a ZenoTOF 7600 system demonstrated excellent mass accuracy in identifying phase 1 metabolites of pioglitazone. sciex.com Furthermore, advanced fragmentation techniques, such as electron activated dissociation (EAD), can provide more informative MS/MS spectra compared to traditional collision-induced dissociation (CID). sciex.com This enhanced fragmentation helps to pinpoint the exact site of metabolic modification on the molecule, which is crucial for distinguishing between isomers. sciex.com

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool, particularly for the definitive structural elucidation of metabolites. researchgate.netresearchgate.netchemicalbook.com While MS techniques provide information on mass and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. researchgate.netresearchgate.netchemicalbook.com Two-dimensional NMR techniques, such as ROESY, can even reveal the spatial proximity of atoms, which is valuable in understanding the conformation of complex molecules like glucuronide conjugates. researchgate.net

The integration of these advanced spectrometric techniques with sophisticated data analysis software is also a key area for future development. sciex.comresearchgate.net Software that can automatically detect, identify, and quantify metabolites from complex LC-MS data will significantly accelerate the process of metabolite profiling. sciex.com

Table 1: Advanced Spectrometric Techniques for Metabolite Identification

| Technique | Application in Pioglitazone Metabolite Analysis | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of pioglitazone and its metabolites, including glucuronides. | High mass accuracy (<2 ppm), enabling confident elemental composition determination. sciex.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. | Provides information on the connectivity of atoms within the molecule. |

| Electron Activated Dissociation (EAD) | Enhanced fragmentation for more detailed structural information. | More informative MS/MS spectra compared to CID, aiding in isomer differentiation. sciex.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural determination of metabolites. | Provides detailed information on the chemical environment of each atom. researchgate.netresearchgate.netchemicalbook.com |

| Liquid Chromatography (LC) | Separation of pioglitazone and its metabolites prior to detection. | Allows for the analysis of complex mixtures. nih.gov |

Detailed Elucidation of Inter-species Differences in Pioglitazone Glucuronidation Pathways

Significant variations in drug metabolism are often observed between different species, which can have profound implications for preclinical drug development and the extrapolation of animal data to humans. nih.govresearchgate.net Therefore, a detailed understanding of the inter-species differences in the glucuronidation of pioglitazone is a critical area for future research.

Studies have already identified several metabolites of pioglitazone in rats and dogs. nih.gov However, the extent to which PIOGLITAZONE N-BETA-D-GLUCURONIDE is formed and its subsequent fate in these species compared to humans requires more thorough investigation. For example, while some metabolites are known to exist as conjugates in rats, the specific nature and quantity of these conjugates, including the N-beta-D-glucuronide, needs to be systematically compared across species. nih.gov

Future research should employ a comparative metabolomics approach, utilizing advanced spectrometric techniques as described in the previous section, to analyze plasma, urine, and bile samples from different species (e.g., rats, dogs, monkeys, and humans) following pioglitazone administration. researchgate.netnih.govdovepress.com This will allow for a direct comparison of the metabolic profiles and the relative abundance of this compound.

Furthermore, in vitro studies using liver microsomes or hepatocytes from different species can provide valuable insights into the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for pioglitazone glucuronidation in each species. nih.gov Identifying the key UGT isoforms involved can help to explain observed inter-species differences and predict potential drug-drug interactions. nih.gov The development of humanized animal models, such as mice with human UGT enzymes, could also be a valuable tool for more accurately predicting human drug glucuronidation. nih.gov

Table 2: Key Considerations for Inter-species Glucuronidation Studies

| Factor | Importance | Research Approach |

| Metabolic Profile Comparison | To identify qualitative and quantitative differences in metabolite formation. | Comparative analysis of biological samples from different species using LC-MS/MS. |

| Enzyme Identification | To determine the specific UGT isoforms responsible for glucuronidation. | In vitro incubation with species-specific liver microsomes and recombinant UGTs. |

| Humanized Animal Models | To improve the prediction of human metabolism. | Use of transgenic animals expressing human UGT enzymes. nih.gov |

| Excretion Pathways | To understand the role of transporters in the disposition of glucuronide metabolites. | Analysis of urine and bile to determine the primary routes of elimination. |

Investigation of Transporter-Mediated Disposition of Glucuronide Metabolites

The disposition of drug metabolites, including glucuronides, is not solely dependent on their formation but is also heavily influenced by the action of drug transporters. nih.govnih.govnih.gov These proteins, located on the membranes of various cells, play a crucial role in the uptake and efflux of drugs and their metabolites, thereby affecting their distribution, elimination, and potential for toxicity.

Future research on this compound must include a thorough investigation of its interaction with various transporter proteins. Key transporter families to consider include the Organic Anion Transporting Polypeptides (OATPs), which are involved in the hepatic uptake of drugs, and the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which are important for the efflux of metabolites into bile and urine. nih.govnih.gov

In vitro studies using transfected cell lines that overexpress specific transporters can be used to determine whether this compound is a substrate for these transporters. nih.gov Such studies can provide valuable data on the kinetics of transport and potential for transporter-mediated drug-drug interactions.

Furthermore, understanding the interplay between metabolism and transport is crucial. nih.gov For example, the formation of the glucuronide conjugate within the hepatocyte may be followed by its efflux into the bile by an MRP transporter. Elucidating this entire pathway is essential for a complete understanding of the disposition of pioglitazone. The investigation of transporter-mediated disposition is also critical for predicting potential tissue accumulation of the glucuronide metabolite, which could be relevant for assessing its safety profile.

Development of Computational Models for Predicting Glucuronide Formation and Fate

In recent years, computational or in silico models have emerged as valuable tools in drug discovery and development, offering a cost-effective and high-throughput means of predicting various pharmacokinetic properties of drug candidates. nih.govoup.com The development of robust computational models for predicting the formation and fate of this compound represents a significant future research direction.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the likelihood of a molecule undergoing glucuronidation by specific UGT isoforms based on its chemical structure. nih.gov These models are built using experimental data from a large set of compounds and can be used to screen new drug candidates for their potential to be metabolized via this pathway.

Physiologically-based pharmacokinetic (PBPK) modeling is another powerful computational tool that can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. page-meeting.orgnih.gov A PBPK model for pioglitazone that incorporates the formation of this compound, as well as its transporter-mediated disposition, could be developed. page-meeting.orgnih.gov Such a model would be invaluable for predicting the plasma and tissue concentrations of the glucuronide metabolite under various physiological and pathological conditions, as well as for exploring the potential for drug-drug interactions. nih.gov

The continuous refinement of these computational models, through their validation with experimental data, will be crucial for increasing their predictive accuracy and their utility in drug development. nih.govoup.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Pioglitazone N-beta-D-glucuronide in preclinical research?

Methodological Answer:

Synthesis typically involves enzymatic glucuronidation using human UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9 or UGT2B7) under controlled pH and temperature. Post-reaction, purification is achieved via reverse-phase HPLC, followed by structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS). Purity validation requires ≥95% chromatographic homogeneity (e.g., LC-UV at 254 nm) .

Basic: Which analytical techniques are validated for quantifying this compound in biological samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., C-labeled analogs) is the gold standard. Method validation should follow FDA bioanalytical guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Matrix effects are minimized using protein precipitation with acetonitrile or solid-phase extraction .

Advanced: How can researchers design studies to resolve contradictions in the metabolic stability of this compound across different in vitro models?

Methodological Answer:

Apply a systematic review framework (PRISMA guidelines) to assess heterogeneity in existing data. Key variables to compare:

- Experimental conditions: Microsomal vs. hepatocyte models, pH, cofactor concentrations.

- Analytical variability: Cross-validate assays using shared reference standards.

- Statistical analysis: Use meta-regression to identify confounding factors (e.g., interspecies UGT expression differences) .

Advanced: What strategies are effective for elucidating the role of UGT polymorphisms on this compound formation kinetics?

Methodological Answer:

Genotype-phenotype correlation studies: Screen human liver microsomes (HLMs) from donors with UGT1A93 or UGT2B72 polymorphisms.

Enzyme kinetics: Calculate and using Michaelis-Menten models. Compare wild-type vs. variant isoforms.

In silico modeling: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes due to mutations. Validate findings with site-directed mutagenesis .

Basic: How should researchers address interspecies variability when extrapolating this compound pharmacokinetics from rodents to humans?

Methodological Answer:

- Allometric scaling: Apply a 0.75 exponent to body weight-adjusted clearance rates.

- In vitro-in vivo extrapolation (IVIVE): Normalize hepatic clearance using species-specific UGT activity data from HLMs and rodent liver S9 fractions.

- PBPK modeling: Incorporate tissue partition coefficients and blood-to-plasma ratios into software (e.g., GastroPlus) to simulate human exposure .

Advanced: What experimental designs are optimal for assessing the pharmacological activity of this compound in disease models?

Methodological Answer:

Use a PICOT framework :

- Population: Hyperinsulinemic rodent models (e.g., fructose-induced insulin resistance).

- Intervention: Oral/intravenous administration of this compound (dose range: 1–10 mg/kg).

- Comparison: Parent drug (Pioglitazone) and vehicle controls.

- Outcome: Insulin sensitivity (HOMA-IR), vascular reactivity (myography), and metabolite plasma levels.

- Time: Acute (24 hr) vs. chronic (4-week) exposure .

Advanced: How can researchers mitigate batch-to-batch variability in synthesized this compound for reproducible studies?

Methodological Answer:

- Quality-by-Design (QbD): Optimize synthesis parameters (enzyme lot, temperature) via factorial design experiments.

- Stability testing: Assess degradation under storage conditions (-80°C vs. 4°C) using accelerated stability protocols (ICH Q1A).

- Inter-laboratory validation: Share batches with collaborating labs for cross-validation using harmonized LC-MS/MS methods .

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Waste disposal: Segregate chemical waste in labeled containers for incineration by certified facilities.

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Emergency procedures: Maintain SDS sheets and antidote protocols (e.g., activated charcoal for accidental ingestion) .

Advanced: How can computational approaches enhance the study of this compound’s interaction with PPAR-γ receptors?

Methodological Answer:

- Molecular dynamics simulations: Simulate ligand-receptor binding using GROMACS or AMBER.

- Free energy calculations: Apply MM-PBSA to estimate binding affinity changes upon glucuronidation.

- Transcriptomic analysis: Use RNA-seq to compare PPAR-γ target gene expression in cells treated with Pioglitazone vs. its glucuronide .

Advanced: What meta-analysis strategies are recommended for reconciling conflicting data on this compound’s role in diabetic nephropathy?

Methodological Answer:

Data extraction: Collect outcomes (e.g., albuminuria, glomerular filtration rate) from published studies.

Risk of bias assessment: Use ROBINS-I tool to evaluate confounding factors (e.g., dosing variability).

Statistical synthesis: Perform random-effects modeling (RevMan software) to account for heterogeneity. Sensitivity analyses exclude outlier studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.